molecular formula C27H29NO6S B303655 Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Katalognummer B303655
Molekulargewicht: 495.6 g/mol
InChI-Schlüssel: LHLGTDBQOGSUJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Wirkmechanismus

The exact mechanism of action of Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various cellular pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of various diseases. Additionally, this compound has been found to modulate the activity of various enzymes and transcription factors that play a role in cellular signaling and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. Additionally, this compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in lab experiments is its versatility. It can be used in a range of in vitro and in vivo models to study various cellular pathways and disease states. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models, with few adverse effects reported. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain models.

Zukünftige Richtungen

There are several potential future directions for research on Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects in various in vitro and in vivo models. Additionally, this compound has been found to have potential as an anticancer agent. While there are some limitations associated with using this compound in lab experiments, there are also several potential future directions for research on this compound.

Synthesemethoden

Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of 2-thiophenecarboxaldehyde with methylamine to produce 2-methylthiophene-3-carboxamide. This intermediate is then reacted with 3-methoxybenzaldehyde and diethyl oxalate to produce the final product, this compound.

Wissenschaftliche Forschungsanwendungen

Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects in various in vitro and in vivo models. Additionally, this compound has been shown to have potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.

Eigenschaften

Molekularformel

C27H29NO6S

Molekulargewicht

495.6 g/mol

IUPAC-Name

diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C27H29NO6S/c1-5-33-26(30)21-15(3)28-19-14-18(16-9-7-10-17(13-16)32-4)22(27(31)34-6-2)25(29)23(19)24(21)20-11-8-12-35-20/h7-13,18,22,24,28H,5-6,14H2,1-4H3

InChI-Schlüssel

LHLGTDBQOGSUJL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CS3)C4=CC(=CC=C4)OC

Kanonische SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CS3)C4=CC(=CC=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.